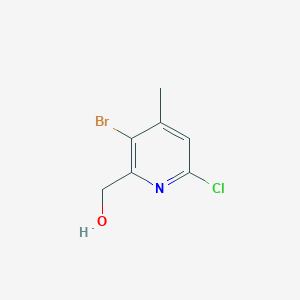








|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:11])=[N+:4]([O-])[C:5]([Cl:9])=[CH:6][C:7]=1[CH3:8].FC(F)(F)C(OC(=O)C(F)(F)F)=[O:15].C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[Br:1][C:2]1[C:3]([CH2:11][OH:15])=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[CH3:8] |f:2.3.4|
|


|
Name
|
3-bromo-6-chloro-2,4-dimethylpyridine 1-oxide
|
|
Quantity
|
28.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=[N+](C(=CC1C)Cl)[O-])C
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
360 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 3 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in MeOH (1.7 L)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred for 10 minutes at 0° C.
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to r.t. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was then concentrated to a volume of 300 mL
|
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOAc (1 L)
|
|
Type
|
ADDITION
|
|
Details
|
Water (1 L) was added
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with additional EtOAc (2×1 L)
|
|
Type
|
WASH
|
|
Details
|
washed with brine (1 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
Purification of the residue by flash chromatography on silica gel with 0 to 75% EtOAc/heptanes
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC(=CC1C)Cl)CO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |